
1-Chloro-3-(2-chloroethyl)benzene
説明
1-Chloro-3-(2-chloroethyl)benzene is a chemical compound with the CAS Number: 5182-43-4 . It has a molecular weight of 175.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a 2-chloroethyl group attached to it . The InChI code for this compound is 1S/C8H8Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.069 g/mL at 25 °C . The refractive index of this compound is 1.53 .科学的研究の応用
Reagent in Organic Synthesis
1-Chloro-3-(2-chloroethyl)benzene has been utilized as a reagent in organic synthesis. Yus, Ramón, and Gómez (2002) demonstrated its application in creating dilithium reagents, which are useful for generating diols with diverse structural features. This study highlights its role in advancing organometallic chemistry and facilitating complex synthesis processes (Yus, Ramón, & Gómez, 2002).
Role in Photochemical Processes
Maruyama and Otsuki (1977) researched the photochemical synthesis involving this compound. Their work focused on the irradiation of benzene solutions, leading to the production of specific naphthoquinones. This study contributes to our understanding of photochemical reactions in organic chemistry (Maruyama & Otsuki, 1977).
Application in Friedel-Crafts Alkylation
The compound has been used in Friedel-Crafts alkylation reactions. Masuda, Nakajima, and Suga (1983) explored its application in creating optically active compounds, demonstrating its importance in stereochemistry and catalysis research (Masuda, Nakajima, & Suga, 1983).
Exploring Radical Interactions
Saito and Yoshida (1974) studied the formation of free radicals from this compound in γ-irradiated organic matrices. This research is significant in understanding radical chemistry and its implications in broader chemical processes (Saito & Yoshida, 1974).
Synthesis of Pyridazinone Derivatives
Chao (2010) demonstrated the use of this compound in synthesizing pyridazinone derivatives. This research adds to the knowledge of heterocyclic compound synthesis and their potential applications (Chao, 2010).
Role in Organometallic Chemistry
Englert, Haerter, Vasen, Salzer, Eggeling, and Vogt (1999) explored the role of this compound in organometallic chemistry. Their work involved creating chiral tricarbonyl complexes, contributing significantly to the field of catalysis and asymmetric synthesis (Englert et al., 1999).
作用機序
Target of Action
The primary targets of 1-Chloro-3-(2-chloroethyl)benzene are the respiratory system, eyes, and skin . These organs are directly affected by the compound, leading to potential irritation and other adverse effects .
Mode of Action
This compound, like other benzene derivatives, undergoes electrophilic aromatic substitution reactions . The compound interacts with its targets through a two-step mechanism:
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This interaction results in changes to the molecular structure of the compound and its targets.
Biochemical Pathways
It’s known that benzene derivatives can undergo electrophilic aromatic substitution, which can affect various biochemical pathways
Result of Action
It’s known that the compound can cause irritation to the respiratory system, eyes, and skin . More research is needed to fully understand the compound’s effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a combustible liquid and vapor, suggesting that its stability and reactivity could be affected by temperature and pressure . Additionally, the compound’s action and efficacy could be influenced by the presence of other chemicals in the environment.
特性
IUPAC Name |
1-chloro-3-(2-chloroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXJPOIJORJPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559355 | |
| Record name | 1-Chloro-3-(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5182-43-4 | |
| Record name | 1-Chloro-3-(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B3024700.png)
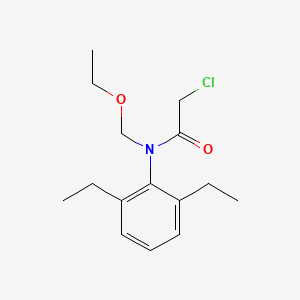
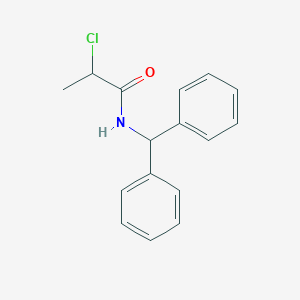
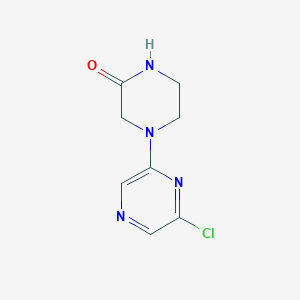
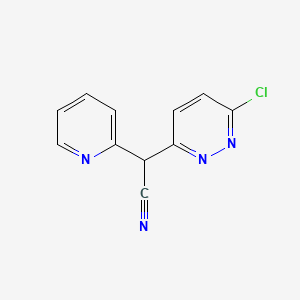

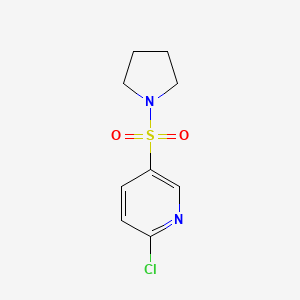
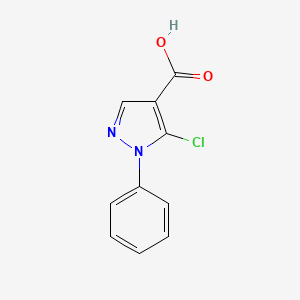
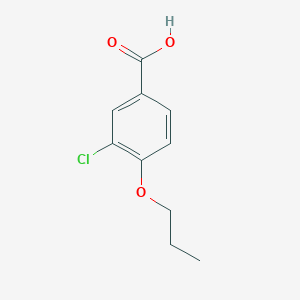



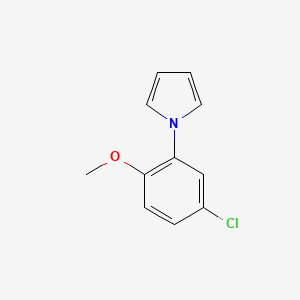
![[(3-Chloro-1,1'-biphenyl-4-yl)oxy]acetic acid](/img/structure/B3024722.png)